molecular formula C11H15N3O B2676237 (1-methyl-1H-pyrrol-2-yl)(morpholin-4-yl)acetonitrile CAS No. 80886-11-9

(1-methyl-1H-pyrrol-2-yl)(morpholin-4-yl)acetonitrile

Cat. No.: B2676237
CAS No.: 80886-11-9
M. Wt: 205.261
InChI Key: KHQGEVFREDKMRW-UHFFFAOYSA-N
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Description

(1-methyl-1H-pyrrol-2-yl)(morpholin-4-yl)acetonitrile is an organic compound with the molecular formula C11H15N3O It is a heterocyclic compound that contains both a pyrrole and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-pyrrol-2-yl)(morpholin-4-yl)acetonitrile typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-pyrrol-2-yl)(morpholin-4-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

(1-methyl-1H-pyrrol-2-yl)(morpholin-4-yl)acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1-methyl-1H-pyrrol-2-yl)(morpholin-4-yl)acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound shares a similar structure but contains a pyrazole ring instead of a pyrrole ring.

    4-Morpholineacetonitrile: This compound is similar but lacks the methyl and pyrrole substituents.

Uniqueness

(1-methyl-1H-pyrrol-2-yl)(morpholin-4-yl)acetonitrile is unique due to its combination of a pyrrole and a morpholine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-13-4-2-3-10(13)11(9-12)14-5-7-15-8-6-14/h2-4,11H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQGEVFREDKMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(C#N)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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